1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol (CAS 6974-61-4) is a critical secondary alcohol intermediate characterized by its 1,3-benzodioxole moiety and a propan-2-ol backbone. In pharmaceutical procurement and process chemistry, it serves as the foundational chiral building block for synthesizing N-substituted dihydro-2,3-benzodiazepines, most notably non-competitive AMPA receptor antagonists such as Talampanel and GYKI 52466. Unlike its ketone counterpart, the alcohol provides a direct handle for stereoselective functionalization via kinetic resolution or asymmetric biocatalysis, enabling the precise installation of the stereocenter required for neurological receptor affinity. Its primary industrial value lies in its ability to bypass complex asymmetric reduction steps, streamlining the production of high-enantiopurity active pharmaceutical ingredients (APIs) [1].
Substituting 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol with generic analogs like 1-phenylpropan-2-ol or upstream precursors like safrole fundamentally disrupts both process efficiency and downstream efficacy. The 1,3-benzodioxole ring is an absolute structural requirement for the target APIs to achieve non-competitive binding at the AMPA receptor; unsubstituted phenyl rings fail to elicit this specific neurological activity. Furthermore, attempting to substitute the alcohol with the corresponding ketone (piperonyl methyl ketone) shifts the burden of stereocontrol onto the manufacturer, requiring expensive asymmetric hydrogenation catalysts or complex reductive aminations that often struggle to achieve the >99% enantiomeric excess (ee) demanded by modern pharmaceutical standards. Procuring the alcohol directly ensures immediate compatibility with highly efficient lipase-mediated kinetic resolutions or stereospecific substitutions [1].
When synthesizing chiral 2,3-benzodiazepines, establishing the correct stereocenter at the propan-2-ol position is critical. Procuring the racemic alcohol allows for direct enzymatic kinetic resolution (e.g., using lipases or alcohol dehydrogenases), which routinely achieves >99% enantiomeric excess (ee). In contrast, starting from the ketone baseline (piperonyl methyl ketone) requires asymmetric hydrogenation, which often yields lower enantiopurity (<90-95% ee) unless highly specialized and expensive chiral transition-metal catalysts are employed[1].
| Evidence Dimension | Enantiomeric Excess (ee) via standard processing |
| Target Compound Data | >99% ee achievable via direct lipase-mediated kinetic resolution |
| Comparator Or Baseline | Ketone precursor requiring asymmetric reduction (<90-95% ee without specialized catalysts) |
| Quantified Difference | Direct alcohol procurement enables >99% ee resolution without high-pressure hydrogenation |
| Conditions | Biocatalytic resolution vs. standard transition-metal asymmetric hydrogenation |
Allows process chemists to achieve the strict enantiopurity required for drugs like Talampanel using cost-effective, sustainable biocatalytic methods.
The pharmacological utility of this compound is heavily dependent on its 1,3-benzodioxole ring. Downstream APIs derived from this specific alcohol (such as the GYKI series and Talampanel) exhibit potent, non-competitive antagonism at the AMPA receptor. If a buyer substitutes this with a generic 1-phenylpropan-2-ol derivative, the resulting compounds completely lose this specific binding affinity, rendering them useless for targeted neurological applications[1].
| Evidence Dimension | Target API binding affinity |
| Target Compound Data | High-affinity non-competitive AMPA antagonism (GYKI/Talampanel series) |
| Comparator Or Baseline | Unsubstituted 1-phenylpropan-2-ol derivatives (loss of target affinity) |
| Quantified Difference | Absolute requirement of the benzodioxole moiety for AMPA receptor binding |
| Conditions | In vitro AMPA receptor binding assays |
Confirms that the 1,3-benzodioxole moiety is a non-negotiable structural requirement for this specific class of neurological APIs.
From a manufacturability standpoint, utilizing 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol bypasses the hazardous and metal-heavy oxidation steps required when starting from alkene precursors like safrole. Procuring the alcohol directly eliminates 1 to 2 synthetic steps (such as Wacker oxidation or hydroboration-oxidation) and entirely removes the risk of palladium or copper contamination in the intermediate, which is a major regulatory hurdle in API scale-up[1].
| Evidence Dimension | Synthetic steps and metal contamination risk |
| Target Compound Data | 0 oxidation steps required; ready for chiral resolution |
| Comparator Or Baseline | Safrole (alkene precursor) requiring Pd/Cu-catalyzed Wacker oxidation |
| Quantified Difference | Eliminates 1-2 synthetic steps and removes transition-metal contamination risk |
| Conditions | Pharmaceutical scale-up manufacturing |
Procuring the alcohol directly bypasses toxic transition-metal oxidations, reducing both process time and costly metal-scavenging steps in API production.
The primary industrial use case. The compound is the direct precursor for synthesizing chiral non-competitive AMPA receptor antagonists, such as Talampanel and GYKI 52466, where the propan-2-ol stereocenter dictates the final drug's efficacy [1].
Ideal substrate for developing and scaling chemoenzymatic processes. Process chemists use this racemic alcohol to benchmark and deploy lipases or alcohol dehydrogenases (ADHs) for high-ee chiral building block production without heavy metal catalysts[1].
Used in synthetic pathways requiring the conversion of the secondary alcohol to a chiral amine (via mesylation/tosylation and azide displacement or Mitsunobu inversion), maintaining strict stereochemical fidelity for complex API targets [1].